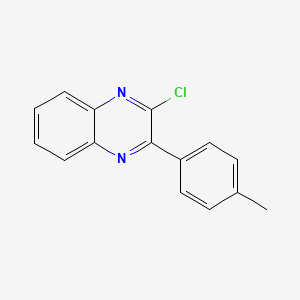

3-bromo-2,6-dimethylquinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

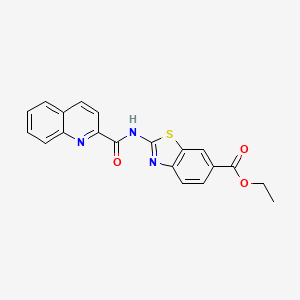

3-bromo-2,6-dimethylquinolin-4(1H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis Techniques

One-Pot Synthesis Under Microwave Irradiation : The synthesis of 2,3-disubstituted-4(3H)-quinazolinones, including derivatives of 3-bromo-2,6-dimethylquinolin-4(1H)-one, can be achieved through a one-pot three-component method involving isatoic anhydride, orthoesters, and amines in the presence of KAl(SO4)2·12H2O (Alum). This process is facilitated under microwave irradiation and solvent-free conditions (Mohammadi & Hossini, 2011).

Ultrasound-Promoted Coupling with Lithium Wire : Research on sonochemical reactions involving bromo-substituted quinolines, such as 2-bromo-4-methylquinoline, indicates significant dehalogenation and potential synthetic applications through sonochemical dehalogenation (Osborne & Clifton, 1991).

Chemical Transformations

Reactions with Nucleophiles : Brominated quinoline derivatives, including those with a 4-bromomethyl group, react with monofunctional nucleophiles in the presence of acid acceptors to yield expected products. This demonstrates their utility in selective alkylation reactions (Brown, 1968).

Photolabile Protecting Group : Brominated quinoline compounds, such as 8-bromo-7-hydroxyquinoline, have been explored as photolabile protecting groups for carboxylic acids. They show greater efficiency and sensitivity for multiphoton-induced photolysis, useful in in vivo applications (Fedoryak & Dore, 2002).

Friedländer Synthesis for Chelating Ligands : The Friedländer condensation involving bromo-substituted quinolines leads to the formation of novel chelating ligands, which are integral in metal complexation reactions (Hu, Zhang & Thummel, 2003).

Biological Applications

Antiangiogenic Effects : Certain bromoquinolinone derivatives, including 3-bromoquinolin-4(1H)-ones, exhibit antiangiogenic activities. They inhibit endothelial cell proliferation and neovessel growth, suggesting their potential in therapeutic applications (Mabeta, Auer & Mphahlele, 2009).

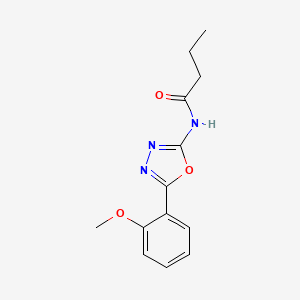

Antiviral Activities : Novel quinazolin-4(3H)-ones, synthesized by microwave techniques, have been evaluated for their antiviral activities against various respiratory and biodefense viruses. These compounds demonstrate significant efficacy, indicating their potential in antiviral drug development (Selvam et al., 2007).

Antifungal Bioactivities : Certain 3-alkylquinazolin-4-one derivatives, synthesized through phase transfer catalysis, exhibit notable antifungal activities. This includes compounds like 6-bromo-3-propylquinazolin-4-one (Ouyang et al., 2006).

Propiedades

IUPAC Name |

3-bromo-2,6-dimethyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-6-3-4-9-8(5-6)11(14)10(12)7(2)13-9/h3-5H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXYQIVFTWUMNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C(C2=O)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-2,6-dimethylquinolin-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

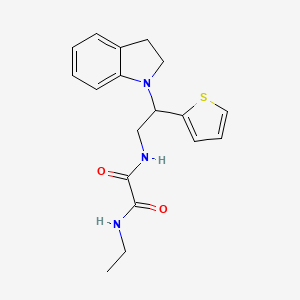

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2451728.png)

![tert-Butyl N-[2-(2-fluoro-4-sulfamoylphenoxy)ethyl]-N-methylcarbamate](/img/structure/B2451730.png)

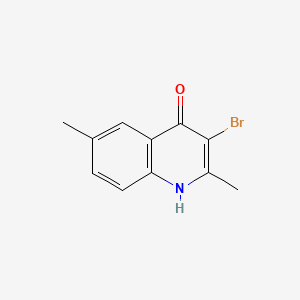

![2-cyclohexyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2451742.png)